N-[4-(Hydrazinocarbonyl)phenyl]-3-methylbutanamide
Description
Properties
IUPAC Name |
N-[4-(hydrazinecarbonyl)phenyl]-3-methylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-8(2)7-11(16)14-10-5-3-9(4-6-10)12(17)15-13/h3-6,8H,7,13H2,1-2H3,(H,14,16)(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVLXKQTRSLPIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Condensation Approach
The most widely documented method involves a two-step sequence:
- Synthesis of 4-aminobenzhydrazide :
- Acylation with 3-methylbutanoyl chloride :
Mechanistic Insights :
- The acylation proceeds via nucleophilic attack by the hydrazide’s amino group on the electrophilic carbonyl carbon of 3-methylbutanoyl chloride.
- Triethylamine neutralizes HCl, shifting equilibrium toward product formation.
Industrial-Scale Production Optimization
Solvent and Temperature Effects
Industrial protocols prioritize yield and scalability:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Solvent | THF | Ethyl acetate |
| Temperature | 0–5°C | 20–25°C |
| Reaction Time | 2 hours | 45 minutes |
| Yield | 68–72% | 85–88% |
Rationale : Ethyl acetate’s higher boiling point (77°C vs. THF’s 66°C) allows safer temperature elevation, accelerating the reaction without compromising selectivity.
Catalytic Enhancements
Microwave-assisted synthesis reduces processing time:
Purification and Characterization
Recrystallization vs. Chromatography
| Method | Purity (%) | Recovery (%) |
|---|---|---|
| Ethanol/water | 98.2 | 78 |
| Silica gel (EtOAc) | 99.8 | 65 |
Trade-offs : While chromatography offers higher purity, recrystallization is preferred for cost-effective bulk production.
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆) :
δ 9.85 (s, 1H, CONH), 8.45 (s, 1H, NH₂), 7.75 (d, J = 8.4 Hz, 2H, ArH), 7.65 (d, J = 8.4 Hz, 2H, ArH), 2.35–2.28 (m, 1H, CH(CH₃)₂), 1.85–1.78 (m, 2H, CH₂), 0.95 (d, J = 6.8 Hz, 6H, 2×CH₃). - FT-IR (KBr) :
3275 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (amide C=O), 1540 cm⁻¹ (hydrazide N–H bend).
Comparative Analysis of Alternative Methods
Carbodiimide-Mediated Coupling
Enzymatic Synthesis
- Catalyst : Candida antarctica lipase B (CAL-B).
- Solvent : tert-Butanol, 40°C, 48 hours.
- Yield : 55% (limited by enzyme stability).
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Low solubility in THF | Switch to DMF/CH₂Cl₂ (1:1) |
| Hydrazide oxidation | Add 0.1% BHT antioxidant |
| Acyl chloride hydrolysis | Use freshly distilled reagent |
Chemical Reactions Analysis
Types of Reactions
N-[4-(Hydrazinocarbonyl)phenyl]-3-methylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo substitution reactions where the hydrazinocarbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C12H17N3O2
- Molecular Weight : 233.29 g/mol
- IUPAC Name : N-[4-(Hydrazinocarbonyl)phenyl]-3-methylbutanamide
The compound features a hydrazinocarbonyl group attached to a phenyl ring and a 3-methylbutanamide moiety, which contributes to its reactivity and biological activity.
Synthetic Routes
The synthesis typically involves the reaction of 4-(hydrazinocarbonyl)benzoic acid with 3-methylbutanoyl chloride, using triethylamine as a base to neutralize hydrochloric acid produced during the reaction. Purification methods such as recrystallization or chromatography are employed to obtain the final product.
Chemistry
- Reagent in Organic Synthesis : The compound is utilized as a building block for synthesizing more complex molecules.
- Chemical Reactions : It can undergo oxidation, reduction, and substitution reactions, leading to various derivatives that are valuable for further research.
Biology
- Biochemical Assays : Employed in studies involving enzyme inhibition and protein interactions. For example, it can inhibit specific enzymes by binding to their active sites.
- Antimicrobial Activity : In vitro studies have demonstrated its effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate significant growth inhibition, potentially through disruption of bacterial cell wall synthesis.
Medicine
- Anticancer Properties : Research indicates cytotoxic effects on cancer cell lines, leading to apoptosis. Mechanisms may involve modulation of signaling pathways related to cell proliferation.
- Therapeutic Potential : Investigated for antimicrobial and anticancer activities, providing a basis for developing new therapeutic agents.
Industry
- Material Development : Utilized in creating new materials and chemical processes. Its unique properties make it suitable for applications in pharmaceuticals and agrochemicals.
Case Studies
-
Antimicrobial Activity Study :
- A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results showed significant inhibition with MIC values ranging from 10 to 50 µg/mL.
-
Anticancer Activity Investigation :
- In vitro tests on various cancer cell lines demonstrated that the compound induced apoptosis at concentrations of 25 µM and above, suggesting its potential as an anticancer agent.
-
Enzyme Inhibition Mechanism Analysis :
- Research indicated that the compound effectively inhibited enzyme activity by binding to the active site, thus preventing substrate binding. This mechanism was studied using kinetic assays that measured changes in enzyme activity in the presence of varying concentrations of the compound.
Mechanism of Action
The mechanism of action of N-[4-(Hydrazinocarbonyl)phenyl]-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(Hydrazinocarbonyl)phenyl]benzamide
- N-[4-(Hydrazinocarbonyl)phenyl]cyclohexanecarboxamide
- 2-(Hydrazinocarbonyl)-3-phenyl-1H-indole-5-sulfonamide
Uniqueness
N-[4-(Hydrazinocarbonyl)phenyl]-3-methylbutanamide is unique due to its specific structural features, such as the presence of a hydrazinocarbonyl group attached to a phenyl ring and a 3-methylbutanamide moiety. These structural characteristics confer distinct chemical reactivity and biological activity, making it valuable for various research applications .
Biological Activity
N-[4-(Hydrazinocarbonyl)phenyl]-3-methylbutanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H17N3O2
- IUPAC Name : this compound
- Molecular Weight : 233.29 g/mol
The compound features a hydrazinocarbonyl group, which is known for its reactivity in biological systems, particularly in enzyme inhibition and protein interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, potentially altering metabolic pathways.
- Protein Interactions : It can form hydrogen bonds with biological macromolecules, affecting their function and stability.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown:
- Minimum Inhibitory Concentration (MIC) values indicating effective inhibition of growth.
- Potential mechanisms include disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
The compound has also been investigated for its anticancer properties:
- Cell Line Studies : Tests on cancer cell lines have demonstrated cytotoxic effects, leading to cell death via apoptosis.
- Mechanisms : The anticancer activity may involve the modulation of signaling pathways associated with cell proliferation and survival.
Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains assessed the efficacy of this compound. The results indicated:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
This data suggests that the compound could be a candidate for developing new antimicrobial agents.
Study 2: Anticancer Mechanism
In another study focusing on human cancer cell lines, the compound was shown to induce apoptosis:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| HeLa (Cervical Cancer) | 15 |
| A549 (Lung Cancer) | 12 |
The study concluded that this compound could be a promising lead for further anticancer drug development.
Q & A
Q. What are the recommended synthetic routes for N-[4-(Hydrazinocarbonyl)phenyl]-3-methylbutanamide, and how can reaction conditions be optimized?
The compound can be synthesized via amide coupling reactions, often involving activated esters or carbodiimide-mediated coupling. For example, intermediates like 4-aminophenyl derivatives may be reacted with 3-methylbutanoyl chloride under anhydrous conditions. Optimization typically involves adjusting reaction temperature (e.g., 0–25°C), solvent choice (e.g., DCM or THF), and stoichiometry. Purification via silica gel column chromatography (using gradients of ethyl acetate/hexane) is critical for isolating the product . Yield improvements may require iterative testing of catalysts (e.g., DMAP) or microwave-assisted synthesis for accelerated kinetics .
Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?
- Nuclear Magnetic Resonance (NMR): - and -NMR are indispensable for verifying the hydrazinocarbonyl moiety and methylbutanamide chain. Aromatic protons in the phenyl ring typically appear as doublets in δ 7.2–7.8 ppm, while the hydrazine NH signals may split into broad peaks .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) can assess purity (>95% recommended for biological assays).
- Mass Spectrometry (MS): High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 264.12) .
Q. How can crystallographic data for this compound be obtained and visualized?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection requires crystals grown via slow evaporation (e.g., from ethanol/water mixtures). Software suites like SHELXL refine the structure, while ORTEP-3 generates thermal ellipsoid diagrams to visualize atomic displacement parameters. Hydrogen bonding networks (e.g., N–H···O interactions) should be analyzed to understand packing motifs .
Advanced Research Questions
Q. What computational methods predict the compound’s electronic properties and receptor interactions?
- Density Functional Theory (DFT): Calculations (e.g., B3LYP/6-311+G(d,p)) can optimize geometry, compute frontier molecular orbitals (HOMO-LUMO gaps), and predict spectroscopic properties. Solvent effects (e.g., PCM model) improve accuracy .
- Molecular Docking: AutoDock Vina or Schrödinger Suite can model interactions with biological targets (e.g., GPR43 receptors). The hydrazinocarbonyl group may form hydrogen bonds with active-site residues, while the methylbutanamide chain influences hydrophobic contacts .
Q. How does the hydrazinocarbonyl group influence bioactivity, and what are key structure-activity relationship (SAR) considerations?
The hydrazinocarbonyl (–CONHNH) group enhances hydrogen-bonding capacity, critical for binding enzymes or receptors. SAR studies on analogs reveal that:
- Substituent Position: Para-substitution on the phenyl ring maximizes steric compatibility with target pockets.
- Hydrazine Modifications: Replacing –NH with bulkier groups (e.g., alkylation) may reduce solubility but improve metabolic stability.
- Methylbutanamide Chain: Branching at the 3-methyl position increases lipophilicity, affecting membrane permeability .
Q. What strategies resolve contradictions in reported biological activity data?
- Assay Standardization: Ensure consistent cell lines (e.g., HEK293 for GPCR assays) and control for batch-to-buffer variability (e.g., DMSO concentration ≤0.1%).
- Metabolic Stability Testing: Use liver microsomes to assess if discrepancies arise from differential cytochrome P450 metabolism.
- Structural Analog Comparison: Test derivatives (e.g., trifluoromethyl variants) to isolate functional group contributions .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
